molecular formula C12H11N3O2S B2691809 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide CAS No. 442557-81-5

2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide

Cat. No.: B2691809
CAS No.: 442557-81-5
M. Wt: 261.3
InChI Key: LDMSLEPCHLFZAY-UHFFFAOYSA-N
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Description

2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide typically involves the reaction of cyanoacetamide with a suitable quinoline derivative. One common method involves the condensation of cyanoacetamide with 2-mercaptoquinoline under basic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thioacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analogue with similar reactivity but lacking the quinoline core.

    2-Mercaptoquinoline: Shares the quinoline core but lacks the cyano and thioacetamide groups.

    Quinoline-2-thiol: Similar structure but with different functional groups.

Uniqueness

2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential biological activities. The presence of both the cyano and thioacetamide groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-5-7-4-8-9(2-1-3-10(8)16)15-12(7)18-6-11(14)17/h4H,1-3,6H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSLEPCHLFZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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